molecular formula C26H30O4 B1260023 Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-

Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-

Cat. No. B1260023
M. Wt: 406.5 g/mol
InChI Key: CIQQYRZTKOGULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel- is a natural product found in Renealmia nicolaioides and Boesenbergia rotunda with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activity : A study by Chaudhari (2012) describes the synthesis of a related compound, focusing on its antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Chaudhari, 2012).

  • Synthesis of Biologically Active Derivatives : Research by Mzozoyana and van Heerden (2017) involved synthesizing derivatives of a similar compound, indicating its role in creating biologically active molecules (Mzozoyana & van Heerden, 2017).

Chemical Structure and Interaction Studies

  • Structural Analysis for Drug Development : Jones et al. (1979) conducted a study on the synthesis and antiestrogenic activity of a related compound, showcasing its application in drug development and hormone-related treatments (Jones et al., 1979).

  • Crystal Structure Analysis : Lakshminarayana et al. (2009) examined the crystal and molecular structure of a similar compound, contributing to a deeper understanding of its chemical properties (Lakshminarayana et al., 2009).

Pharmacological Applications

  • Anticancer Potential : Magalhães et al. (2013) investigated a related compound's role in inducing apoptosis in cancer cells, highlighting its potential in cancer therapy (Magalhães et al., 2013).

  • Synthesis for Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent in Parkinson's disease, demonstrating its application in neurodegenerative disease research (Wang et al., 2017).

properties

Product Name

Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[4-methyl-5-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(24(20)18-8-6-5-7-9-18)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3

InChI Key

CIQQYRZTKOGULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3O)OC)O

synonyms

nicolaioidesin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
Reactant of Route 5
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
Reactant of Route 6
Reactant of Route 6
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-

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